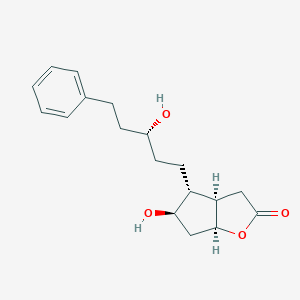

Latanoprost lactone diol

Description

Properties

IUPAC Name |

(3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14+,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVHXVLSHMRWEC-UTSKFRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CC[C@H](CCC3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437648 | |

| Record name | (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145667-75-0 | |

| Record name | (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Latanoprost lactone diol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Latanoprost lactone diol, a critical intermediate in the synthesis of the potent antiglaucoma drug, Latanoprost. The document details its chemical structure, physicochemical properties, biological significance, and relevant experimental protocols, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

This compound, with the CAS number 145667-75-0, is a phenyl-substituted prostaglandin (B15479496) F2α analog intermediate.[1][2] Its formal chemical name is (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one.[3] The structure features a fused bicyclic furanone core, characteristic of Corey lactones used in prostaglandin synthesis.[4]

Chemical Identifiers:

-

IUPAC Name: (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one[]

-

SMILES: O[C@@H]1C[C@H]2--INVALID-LINK--[C@H]1CC--INVALID-LINK--CCC3=CC=CC=C3[3]

-

InChI Key: CQVHXVLSHMRWEC-UTSKFRMZSA-N[3][]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₄O₄ | [1][6] |

| Molecular Weight | 304.38 g/mol | [1][6] |

| Appearance | White or almost white crystalline powder | [1][] |

| Melting Point | 69-71 °C | [1][] |

| Boiling Point | 523.0 ± 35.0 °C (Predicted) | [1][] |

| Density | 1.202 ± 0.1 g/cm³ | [1][] |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; Chloroform (Slightly); Methanol (Slightly) | [3][] |

| Storage Temperature | -20°C | [] |

| Stability | ≥ 4 years (when stored properly) | [3] |

Biological Significance and Mechanism of Action

This compound is primarily significant as a direct precursor in the chemical synthesis of Latanoprost.[1][3][6] Latanoprost is a highly effective ocular hypotensive drug used in the treatment of open-angle glaucoma and ocular hypertension.[7][8]

Latanoprost itself is an isopropyl ester prodrug that, after topical administration to the eye, is absorbed through the cornea and rapidly hydrolyzed by esterases to its biologically active form, Latanoprost acid.[7][9] Latanoprost acid is a selective prostaglandin F2α receptor (FP receptor) agonist.[9][10][11] Its mechanism of action involves binding to FP receptors located in the ciliary muscle and other tissues within the eye.[10][12] This binding initiates a signaling cascade that leads to the remodeling of the extracellular matrix of the ciliary muscle, reducing its hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.[10][11][12] The enhanced drainage of aqueous humor results in a significant reduction of intraocular pressure (IOP).[8][12]

Experimental Protocols

A common synthetic route involves the conversion of this compound to the final active pharmaceutical ingredient. The core of this conversion is the reduction of the lactone functional group to a lactol (a cyclic hemiacetal), followed by a Wittig reaction to introduce the alpha-chain of the prostaglandin structure.

Detailed Methodology:

-

Reduction of Lactone: The lactone group of this compound is selectively reduced to the corresponding lactol. A common reducing agent for this transformation is Diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out in an anhydrous aprotic solvent, such as toluene (B28343) or dichloromethane, at low temperatures (e.g., -78 °C) to prevent over-reduction.[3][13]

-

Wittig Reaction: The resulting lactol intermediate is subjected to a Wittig reaction. This involves reacting the lactol with a phosphorus ylide, such as (4-carboxybutyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction stereoselectively forms the Z-alkene of the alpha-chain, yielding Latanoprost acid.[3]

-

Esterification: The carboxylic acid group of Latanoprost acid is then esterified to form the isopropyl ester. This is typically achieved by reacting the acid with 2-iodopropane (B156323) in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or cesium carbonate in a solvent like acetone (B3395972) or DMF.[13][14]

Purification of Latanoprost and its intermediates is crucial to remove diastereomers and other process-related impurities. Chromatographic techniques are central to achieving high purity.

Detailed Methodology:

-

Initial Purification (Gravimetric Chromatography): The crude product from synthesis is first subjected to gravimetric (flash) column chromatography on silica (B1680970) gel.[14][15]

-

Elution: An appropriate solvent system is used for elution. A common choice is a mixture of a non-polar solvent like n-heptane or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropyl acetate.[14][15] The polarity of the eluant is gradually increased to separate the desired compound from impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

-

Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[16]

-

Final Polishing (Preparative HPLC): For achieving pharmaceutical-grade purity (>99.5%), a final purification step using preparative HPLC may be employed.[15]

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the analysis and quantification of Latanoprost and its related substances, including the lactone diol intermediate.

Detailed Methodology:

-

Standard and Sample Preparation: Reference standard solutions of this compound are prepared in a suitable diluent (e.g., acetonitrile (B52724)/water mixture) at known concentrations to create a calibration curve. Test samples are accurately weighed and dissolved in the same diluent.[17][18]

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18 or a combination of chiral and cyano columns for isomer separation) is typically used.[18]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.[18]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where the analyte has significant absorbance, often around 210 nm.[18]

-

-

Injection and Data Acquisition: A fixed volume of the standard and sample solutions is injected into the HPLC system. The chromatogram is recorded, showing peaks corresponding to the analyte and any impurities.

-

Quantification: The peak area of the analyte in the sample chromatogram is compared against the calibration curve generated from the reference standards to determine its concentration. The method is validated for linearity, accuracy, precision, and sensitivity.[18]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 145667-75-0 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. originbiopharma.com [originbiopharma.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. droracle.ai [droracle.ai]

- 11. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 13. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]

- 14. ias.ac.in [ias.ac.in]

- 15. Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alfa - Patent 2208724 [data.epo.org]

- 16. Latanoprost synthesis - chemicalbook [chemicalbook.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Latanoprost from Corey Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of Latanoprost (B1674536), a prostaglandin (B15479496) F2α analog, commencing from the chiral precursor, Corey lactone diol. Latanoprost is a first-line medication for the treatment of glaucoma and ocular hypertension, functioning by reducing intraocular pressure. The synthetic route detailed herein leverages key chemical transformations to construct the complex molecular architecture of Latanoprost with high stereochemical control.

Overall Synthetic Strategy

The synthesis of Latanoprost from Corey lactone diol is a multi-step process that strategically builds the final molecule by sequentially introducing its characteristic α-chain and ω-chain onto the core cyclopentane (B165970) ring. The Corey lactone diol serves as an excellent starting material as it already contains the requisite stereochemistry at several key positions.

The general synthetic pathway involves:

-

Protection of Hydroxyl Groups: The two free hydroxyl groups on the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps.

-

Oxidation: The primary alcohol is selectively oxidized to an aldehyde.

-

Omega (ω) Chain Installation: The ω-chain is introduced via a Horner-Wadsworth-Emmons (HWE) reaction, forming an enone intermediate.

-

Stereoselective Reductions: The newly formed ketone on the ω-chain is stereoselectively reduced to the desired (S)-alcohol. Concurrently or in a separate step, the carbon-carbon double bond is reduced.

-

Lactone Reduction: The core lactone functional group is reduced to a lactol (a cyclic hemiacetal) using a hydride reducing agent.

-

Alpha (α) Chain Installation: The α-chain is appended through a Wittig reaction, which opens the cyclic hemiacetal.

-

Esterification and Deprotection: The terminal carboxylic acid of the α-chain is esterified to its isopropyl ester, and the protecting groups on the hydroxyls are removed to yield the final Latanoprost molecule.

Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for the key transformations in the synthesis of Latanoprost.

Step 1: Protection of Corey Lactone Diol

To begin the synthesis, the C11 and C15 hydroxyl groups of the Corey lactone diol are protected, often as silyl (B83357) ethers, to ensure their stability during subsequent oxidation and olefination reactions. Triethylsilyl (TES) groups are commonly employed for this purpose.

Experimental Protocol: To a solution of Corey lactone diol in dichloromethane (B109758) (DCM), triethylamine (B128534) is added, and the mixture is cooled. Triethylsilyl chloride (TESCl) is then added dropwise, and the reaction is allowed to proceed until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched, and the product is extracted and purified.

| Reactant/Reagent | Molar Equiv. | Typical Quantity | Purpose |

| Corey Lactone Diol | 1.0 | 50 g | Starting Material |

| Triethylamine | 3.5 | 28.5 mL | Base |

| Triethylsilyl Chloride (TESCl) | 2.5 | 27 mL | Protecting Agent |

| Dichloromethane (DCM) | - | 500 mL | Solvent |

| Reaction Time | Temperature | Yield | |

| 5 hours | 5 °C | ~95%[1] |

Step 2: Oxidation to Corey Aldehyde

The protected primary alcohol is oxidized to an aldehyde. The Swern oxidation is a common and effective method for this transformation, utilizing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride.

Experimental Protocol: A solution of oxalyl chloride in DCM is cooled to -78 °C. DMSO is added, followed by the dropwise addition of the TES-protected diol solution. After stirring, triethylamine is added to quench the reaction. The mixture is warmed to room temperature, and the aldehyde product is isolated through an aqueous workup and extraction.

| Reactant/Reagent | Molar Equiv. | Typical Quantity | Purpose |

| TES-Protected Diol | 1.0 | 50 g | Substrate |

| Oxalyl Chloride | 2.5 | 27 mL | Oxidant Activator |

| Dimethyl Sulfoxide (DMSO) | 3.5 | 28.5 mL | Oxidant |

| Triethylamine | - | 100 mL | Base (Quench) |

| Dichloromethane (DCM) | - | 500 mL | Solvent |

| Reaction Time | Temperature | Yield | |

| 4 hours | -78 °C to -72 °C | ~90-95%[1] |

Step 3: ω-Chain Installation via Horner-Wadsworth-Emmons Reaction

The ω-chain is installed by reacting the Corey aldehyde with a suitable phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons (HWE) reaction. This step creates the characteristic enone structure of the prostaglandin intermediate.

Experimental Protocol: To a suspension of sodium hydride in a solvent like dichloromethane, a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate is added dropwise at 0 °C. The mixture is stirred to generate the ylide. The previously prepared aldehyde in dichloromethane is then added, and the reaction proceeds until completion. The reaction is acidified and the resulting enone is extracted.[2]

| Reactant/Reagent | Molar Equiv. | Typical Quantity | Purpose |

| Protected Corey Aldehyde | 1.0 | 83.6 g | Substrate |

| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 1.1 | 69.1 g | HWE Reagent |

| Sodium Hydride (NaH) | 1.2 | 11.9 g | Base |

| Dichloromethane (DCM) | - | 900 mL | Solvent |

| Reaction Time | Temperature | Yield | |

| 1 hour | 0-5 °C | ~85%[2][3] |

Step 4: Stereoselective Reductions

This crucial phase involves two key reductions: the stereoselective reduction of the C-15 ketone to an alcohol with (S) stereochemistry and the reduction of the C13-C14 double bond. A chemoenzymatic approach using yeast has been shown to be highly effective, performing C=C reduction, stereoselective C=O reduction, and ester deprotection in a single pot.[4][5] Alternatively, chemical methods such as catalytic hydrogenation can be used.[4]

Experimental Protocol (Chemoenzymatic): The enone substrate is added to a buffered suspension of Pichia anomala cells with a co-substrate like fumaric acid. The biotransformation is carried out at a controlled pH and temperature. The product, Lactondiol L, is then extracted and purified.[4][5]

| Parameter | Condition | Purpose |

| Substrate Concentration | 1 g/L | Starting Material |

| Catalyst | Pichia anomala cells (20 g/L dry weight) | Biocatalyst |

| Co-substrate | Fumaric Acid (1.5 g/L) | Modulate Reaction Path |

| Buffer | 0.1 M Phosphate, pH 7.0 | Maintain pH |

| Reaction Time | Temperature | Yield (Diastereomeric Excess) |

| 7 days | 28 °C | 82% (>97% d.e.)[4] |

Step 5: Lactone Reduction to Lactol

The lactone ring is partially reduced to a lactol (a cyclic hemiacetal) using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This prepares the core for the introduction of the α-chain.

Experimental Protocol: A solution of the protected lactone intermediate in a solvent like THF is cooled to -78 °C. A solution of DIBAL-H is then added dropwise, maintaining the low temperature. The reaction is carefully monitored by TLC and quenched with methanol (B129727) upon completion. The lactol is then isolated after workup.

| Reactant/Reagent | Molar Equiv. | Typical Quantity | Purpose |

| Protected Lactone | 1.0 | - | Substrate |

| DIBAL-H | 1.1 - 1.5 | - | Reducing Agent |

| Tetrahydrofuran (THF) | - | - | Solvent |

| Reaction Time | Temperature | Yield | |

| 1 hour | -78 °C to -70 °C | High (~92%)[1][6] |

Step 6: α-Chain Installation via Wittig Reaction

The α-chain is introduced using a Wittig reaction. The lactol intermediate is reacted with a phosphonium (B103445) ylide, such as (4-carboxybutyl)triphenylphosphonium bromide, which opens the ring and forms the α-chain with the desired cis-double bond.

Experimental Protocol: The Wittig salt, (4-carboxybutyl)triphenylphosphonium bromide, is deprotonated with a strong base like potassium tert-butoxide in THF to form the ylide. The lactol solution is then added to the ylide, and the reaction is stirred until the lactol is consumed. The resulting carboxylic acid is then isolated.[1]

| Reactant/Reagent | Molar Equiv. | Typical Quantity | Purpose |

| Lactol Intermediate | 1.0 | - | Substrate |

| (4-carboxybutyl)triphenylphosphonium bromide | ~2.0 | - | Wittig Reagent |

| Potassium tert-butoxide | ~4.0 | - | Base |

| Tetrahydrofuran (THF) | - | - | Solvent |

| Reaction Time | Temperature | Yield | |

| 6 hours | 5 °C | High (often used crude in next step) |

Step 7 & 8: Isopropyl Esterification and Deprotection

In the final steps, the carboxylic acid of the α-chain is esterified to form the isopropyl ester of Latanoprost. This is often followed by the removal of the silyl protecting groups to yield the final product.

Experimental Protocol (Esterification): The crude carboxylic acid from the Wittig reaction is dissolved in acetone. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-iodopropane (B156323) are added, and the mixture is stirred at room temperature. The product is then purified by column chromatography.[1]

Experimental Protocol (Deprotection): The protected Latanoprost is treated with a deprotecting agent such as aqueous acetic acid in THF or pyridinium (B92312) p-toluenesulfonate in ethanol (B145695) to remove the TES groups, yielding Latanoprost.[1][3]

| Reactant/Reagent | Molar Equiv. | Typical Quantity | Purpose |

| Latanoprost Acid | 1.0 | 0.95 g | Substrate |

| 2-Iodopropane | 2.0 | 0.83 g | Esterifying Agent |

| DBU or Cesium Carbonate | 1.5 | 1.20 g | Base |

| Acetone or DMF | - | 20 mL | Solvent |

| Reaction Time | Temperature | Overall Yield (from lactol) | |

| 12-16 hours | 30-50 °C | ~65-75%[1][3][7] |

Visualization of Pathways

Synthetic Workflow

The following diagram illustrates the key transformations from Corey lactone diol to Latanoprost.

Caption: Synthetic route from Corey lactone diol to Latanoprost.

Mechanism of Action: Signaling Pathway

Latanoprost is a prodrug that is converted to its biologically active form, latanoprost acid, in the cornea. Latanoprost acid is a selective prostaglandin F receptor (FP receptor) agonist. Its mechanism for lowering intraocular pressure is detailed below.

Caption: Latanoprost's mechanism of action signaling pathway.

Mechanism of Action Summary

Latanoprost is an isopropyl ester prodrug that readily permeates the cornea.[8][9] Once inside, it is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[8][10] This active metabolite is a potent and selective agonist for the prostaglandin F (FP) receptor.[9][10]

Activation of the FP receptors, located in the ciliary muscle, initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the uveoscleral pathway.[8][10] This remodeling involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3, and the downregulation of structural proteins like collagens I, III, and IV, fibronectin, and laminin.[8][11] The resulting changes in the extracellular matrix increase the permeability of the uveoscleral tissues, facilitating the outflow of aqueous humor from the eye.[10][12] This enhanced drainage through the uveoscleral pathway is the primary mechanism by which Latanoprost effectively reduces intraocular pressure.[10]

References

- 1. ias.ac.in [ias.ac.in]

- 2. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]

- 3. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]

- 4. air.unimi.it [air.unimi.it]

- 5. daneshyari.com [daneshyari.com]

- 6. Page loading... [guidechem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Latanoprost - Wikipedia [en.wikipedia.org]

- 10. droracle.ai [droracle.ai]

- 11. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Latanoprost? [synapse.patsnap.com]

Key Intermediates in the Synthesis of Latanoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal intermediates in the synthesis of Latanoprost (B1674536), a prostaglandin (B15479496) F2α analog widely used in the management of glaucoma and ocular hypertension. The synthesis of this complex molecule has evolved significantly since its inception, with various strategies developed to enhance efficiency, stereoselectivity, and overall yield. This document details the core synthetic routes, focusing on the preparation of key intermediates, and provides experimental protocols and comparative data to inform research and development efforts.

The Central Role of Key Intermediates

The asymmetric synthesis of Latanoprost hinges on the strategic construction of its cyclopentane (B165970) core, followed by the stereocontrolled introduction of the α- and ω-chains. Several key intermediates have emerged as focal points in these synthetic endeavors, serving as versatile platforms for the elaboration of the final drug molecule. The most prominent of these are the Corey lactone diol and a bicyclic enal intermediate . The choice of intermediate often defines the overall synthetic strategy, influencing factors such as step count, scalability, and the methods used for introducing the characteristic side chains.

The Classical Approach: The Corey Lactone Diol

The Corey lactone diol has historically been a cornerstone in the synthesis of prostaglandins, including Latanoprost.[1][2][3] Its rigid bicyclic structure provides excellent stereochemical control for subsequent transformations.

Synthesis of (-)-Corey Lactone Diol

A common industrial route to the chiral (-)-Corey lactone diol commences from dicyclopentadiene.[4][5][6] The synthesis involves a sequence of reactions including depolymerization, cyclization, oxidation, dechlorination, ring opening, resolution, a Prins reaction, and hydrolysis.[4][5][6]

Experimental Protocol: Synthesis of (-)-Corey Lactone Diol from Dicyclopentadiene (Representative)

Step 1: Depolymerization of Dicyclopentadiene Dicyclopentadiene (200 g) is heated with stirring until a clear solution is obtained.[5] Rectification is performed, and the fraction collected at 38-42°C yields 1,3-cyclopentadiene (192 g, 96% yield).[5]

Step 2: Cyclization This step involves the reaction of 1,3-cyclopentadiene with a ketene (B1206846) equivalent.

Step 3: Oxidation and Dechlorination To a solution of the cycloadduct (100 g) in methanol (B129727) (150 ml) and water (150 ml) in an ice-salt bath, 30% hydrogen peroxide (110 ml) is added dropwise, maintaining the internal temperature at -5°C.[5] Subsequently, a 5N aqueous sodium hydroxide (B78521) solution is slowly added, keeping the temperature below 30°C.[5] The mixture is stirred overnight at room temperature.[5]

Step 4: Work-up and Purification Excess hydrogen peroxide is quenched with sodium sulfite.[5] The solution is acidified with hydrochloric acid, and the resulting salt is filtered off.[5] The filtrate is extracted with ethyl acetate, and the organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5] The residue is dissolved in methanol, clarified, and crystallized by the addition of n-pentane to yield the product.[5]

Elaboration of the Corey Lactone Diol to Latanoprost

The Corey lactone diol serves as a scaffold for the sequential introduction of the ω- and α-chains. The ω-chain is typically installed via a Horner-Wadsworth-Emmons reaction, followed by reduction of the resulting enone. The α-chain is then introduced using a Wittig reaction after reduction of the lactone to a lactol.

Diagram: Corey Lactone Diol Pathway to Latanoprost

Caption: Synthetic route from Corey lactone diol.

Modern Approaches: The Bicyclic Enal Intermediate

More recent synthetic strategies have focused on improving efficiency and reducing the number of steps. A notable advancement is the use of an organocatalytic aldol (B89426) reaction to generate a key bicyclic enal intermediate.[1][7][8][9][10][11] This approach offers a more convergent and potentially more scalable route to Latanoprost.[1][7][8][9][10][11]

Organocatalytic Synthesis of the Bicyclic Enal Intermediate

This key intermediate is synthesized via an organocatalytic domino aldol reaction of succinaldehyde (B1195056).[1][7][8][9][10][11]

Experimental Protocol: Synthesis of the Bicyclic Enal Intermediate (Representative)

A solution of succinaldehyde is treated with an organocatalyst, such as L-proline, and a co-catalyst in an appropriate solvent. The reaction proceeds through a cascade of aldol reactions to furnish the bicyclic enal intermediate. The crude product is often purified by column chromatography.[12]

Conversion of the Bicyclic Enal to Latanoprost

The bicyclic enal is a versatile intermediate that allows for the introduction of the side chains in a controlled manner. The lower (ω) chain is typically introduced via a conjugate addition of a cuprate (B13416276) reagent. The upper (α) chain is then installed, often involving ozonolysis, reduction, and a subsequent Wittig reaction.

Diagram: Bicyclic Enal Experimental Workflow

Caption: Organocatalytic route to Latanoprost.

Chemoenzymatic Strategies

Chemoenzymatic approaches have also been developed, offering high stereoselectivity in key transformations. These methods often utilize enzymes for specific reduction or hydrolysis steps, providing access to optically pure intermediates.[13] For instance, a one-pot, three-enzyme reaction has been employed to convert a ketoprostaglandin intermediate, derived from the Corey lactone benzoate, into key diol intermediates for both Latanoprost and Bimatoprost synthesis.[9][13]

Quantitative Data Summary

The following tables summarize quantitative data for key transformations in the synthesis of Latanoprost intermediates, allowing for a comparison of different methodologies.

Table 1: Synthesis of (-)-Corey Lactone Diol Precursor

| Step | Reagents and Conditions | Yield (%) | Reference |

| Depolymerization | Dicyclopentadiene, heat, rectification | 96 | [5] |

| Oxidation/Dechlorination | 30% H₂O₂, 5N NaOH, -5°C to RT | Not specified | [5] |

Table 2: Elaboration of Intermediates to Latanoprost

| Reaction | Intermediate | Key Reagents | Conditions | Yield (%) | Reference |

| Horner-Wadsworth-Emmons | Corey Lactone Derivative | Phosphonate, NaH | Dichloromethane, 0-5°C | Not specified | [14] |

| Wittig Reaction | Lactol Intermediate | Phosphonium salt, base | THF, 5°C | Not specified | [3] |

| Organocatalytic Aldol | Succinaldehyde | L-proline, co-catalyst | THF | 14 (over 2 steps) | [12] |

| Esterification | Latanoprost Acid | Isopropyl iodide, DBU | Acetone, RT | 65 | [15] |

Conclusion

The synthesis of Latanoprost has been a fertile ground for the development of innovative synthetic methodologies. While the Corey lactone diol remains a viable and historically significant intermediate, modern approaches utilizing organocatalysis to form a bicyclic enal intermediate offer more concise and efficient routes. Chemoenzymatic strategies further enhance the stereochemical purity of key intermediates. The choice of synthetic route and the corresponding key intermediate will depend on factors such as scalability, cost of starting materials, and desired overall efficiency. This guide provides a foundational understanding of these critical intermediates and the experimental considerations for their synthesis, serving as a valuable resource for professionals in the field of drug development.

References

- 1. Collection - Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate - Organic Letters - Figshare [acs.figshare.com]

- 2. US6689901B2 - Process and intermediates to prepare latanoprost - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. [PDF] Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. | Semantic Scholar [semanticscholar.org]

- 5. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]

- 13. air.unimi.it [air.unimi.it]

- 14. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]

- 15. asianpubs.org [asianpubs.org]

Physicochemical Properties of Latanoprost Lactone Diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Latanoprost lactone diol, an essential intermediate in the synthesis of the ophthalmic drug Latanoprost. Understanding these properties is critical for formulation development, quality control, and ensuring the therapeutic efficacy of the final active pharmaceutical ingredient.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄O₄ | [1][2][3][4][5][][7] |

| Molecular Weight | 304.38 g/mol | [1][2][5][] |

| Appearance | White or almost white crystalline powder | [1][] |

| Melting Point | 69-71 °C | [1][] |

| Boiling Point (Predicted) | 523.0 ± 35.0 °C | [1][] |

| Density (Predicted) | 1.202 ± 0.1 g/cm³ | [1][] |

| XLogP3 | 0.60 - 2.3 | [1] |

| Solubility | DMSO: 100 mg/mL (328.54 mM)[2], 20 mg/mL[3]Ethanol: 30 mg/mL[3]DMF: 20 mg/mL[3]PBS (pH 7.2): 0.3 mg/mL[3] | [2][3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited are outlined below. These represent standard experimental protocols in the pharmaceutical sciences.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.[8][9]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, PBS) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The suspension is filtered to remove the undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] The concentration of the saturated solution represents the solubility of the compound in that specific solvent at that temperature.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[11][12]

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4, for LogD) are mixed and allowed to saturate each other.[13]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Analysis: The concentration of the analyte in each phase is measured, typically by HPLC-UV.[13]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.[12]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[14]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the curve. The pKa is then determined as the pH at the half-equivalence point.[15][16]

Visualizations

Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for determining the solubility of this compound using the shake-flask method.

Signaling Pathway of Latanoprost

This compound is a precursor to Latanoprost. The diagram below illustrates the mechanism of action of Latanoprost in reducing intraocular pressure.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS No- 145667-75-0 | NA [chemicea.com]

- 5. biocompare.com [biocompare.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ajptonline.com [ajptonline.com]

- 10. testinglab.com [testinglab.com]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. byjus.com [byjus.com]

- 16. m.youtube.com [m.youtube.com]

Latanoprost Lactone Diol: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility and stability profile of latanoprost (B1674536) lactone diol, a key intermediate in the synthesis of the prostaglandin (B15479496) F2α analogue, latanoprost.[1][2] Understanding these core physicochemical properties is paramount for the successful development, formulation, and storage of latanoprost and related compounds. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key processes to support research and development efforts.

Core Physicochemical Properties

Latanoprost lactone diol is a crystalline solid with the formal name (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one.[2] Its lipophilic nature plays a significant role in its solubility characteristics and its utility as a synthetic intermediate.[3]

Solubility Profile

The solubility of this compound has been determined in various organic solvents and aqueous buffers. This data is crucial for developing appropriate solvent systems for synthesis, purification, and formulation.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 20 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) with ultrasonic agitation | 100 mg/mL | [1] |

| Ethanol | 30 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL | [2] |

Stability Profile

The stability of this compound is a critical factor for ensuring its purity and integrity during storage and handling. While detailed forced degradation studies for the lactone diol are not extensively published, information on its storage conditions provides insight into its general stability. For a more comprehensive understanding of potential degradation pathways, the stability of the final active pharmaceutical ingredient, latanoprost, is also discussed as a relevant analogue.

Storage and Handling Recommendations

Proper storage is essential to prevent degradation. The following conditions are recommended for this compound:

Table 2: Recommended Storage Conditions for this compound

| Condition | Duration | Reference |

| Solid Form at -20°C | ≥ 4 years | [2] |

| Stock Solution at -80°C | 6 months | [1] |

| Stock Solution at -20°C | 1 month | [1] |

It is also advised to handle prostaglandin analogues with care, using appropriate personal protective equipment.[4] When preparing solutions, it is good practice to purge with an inert gas like nitrogen or argon to prevent oxidation.[4] Aqueous solutions of prostaglandin analogues are generally not recommended for storage for more than one day and should be prepared fresh.[4][5]

Degradation Profile of Latanoprost (as a reference)

Forced degradation studies on latanoprost reveal its susceptibility to several environmental factors. These studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8]

Key Degradation Factors for Latanoprost:

-

pH: Latanoprost is susceptible to both acidic and alkaline hydrolysis.[6][9] The primary degradation product under these conditions is latanoprost acid (Impurity H).[6][9] The optimal pH for latanoprost stability in aqueous solutions is between 5.0 and 6.25.[10]

-

Temperature: Latanoprost exhibits thermal instability. While stable at 4°C and 25°C for at least 30 days, degradation accelerates at higher temperatures.[11][12][13] At 50°C, the time for 10% degradation (t90) is approximately 8.25 days, which decreases to 1.32 days at 70°C.[11][12][13]

-

Light: Exposure to light, particularly ultraviolet (UV) B radiation, causes rapid degradation of latanoprost.[11][12][13] Therefore, it should be protected from light.

-

Oxidation: Latanoprost is also prone to degradation by oxidation.[7][8]

The degradation of latanoprost can be mitigated through formulation strategies such as the use of cyclodextrins or non-ionic surfactants to form protective complexes or micelles.[14][15][16][17]

Experimental Protocols

Detailed experimental protocols for assessing the solubility and stability of this compound are outlined below. These are based on standard pharmaceutical industry practices and methodologies reported for latanoprost.

Solubility Determination

A general workflow for determining the solubility of a compound like this compound is depicted below.

Caption: Workflow for Solubility Assessment.

Protocol:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent (e.g., DMF, DMSO, Ethanol, PBS).

-

Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][11]

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Caption: Forced Degradation Experimental Design.

Protocol for Forced Degradation of Latanoprost (Adaptable for Lactone Diol):

-

Sample Preparation: Solutions of the test compound are prepared in appropriate solvents.

-

Stress Conditions: The solutions are subjected to various stress conditions as outlined in the diagram above. The strength of the stress conditions should be selected to achieve partial degradation (e.g., 5-20%).[9]

-

Time Points: Samples are collected at various time points during the stress testing.

-

Analysis: The samples are analyzed using a validated stability-indicating chromatographic method (e.g., HPLC, LC-MS/MS).[6][8] This method must be able to separate the parent compound from all significant degradation products.

-

Data Evaluation: The percentage of degradation is calculated, and the degradation products are identified and characterized. A mass balance is often calculated to ensure that all degradation products are accounted for.[9]

Signaling Pathways

Latanoprost, the product of this compound synthesis, is a prostaglandin F2α analogue that acts as a selective FP prostanoid receptor agonist.[1] Its mechanism of action involves increasing the outflow of aqueous humor from the eye, which reduces intraocular pressure.

Caption: Latanoprost Activation and Signaling.

This guide provides a foundational understanding of the solubility and stability of this compound. For drug development professionals, this information is critical for informed decision-making throughout the development lifecycle, from synthesis and purification to formulation and storage. Further specific studies on the lactone diol are recommended to fully elucidate its degradation profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 145667-75-0: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]

- 10. US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution - Google Patents [patents.google.com]

- 11. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. thaiscience.info [thaiscience.info]

- 16. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Latanoprost Lactone Diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for the management of glaucoma and ocular hypertension. Its mechanism of action involves the reduction of intraocular pressure by enhancing the uveoscleral outflow of aqueous humor.[1][2][3] The synthesis of this complex molecule involves several key intermediates, among which Latanoprost lactone diol, formally known as (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one, is of significant interest. The precise characterization of this intermediate is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, publicly available experimental spectra for this compound are limited, this guide will present detailed data for the closely related final product, Latanoprost, to serve as a valuable reference. Furthermore, it outlines detailed experimental protocols and visual workflows to aid researchers in their analytical endeavors.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one |

| CAS Number | 145667-75-0 |

| Molecular Formula | C₁₈H₂₄O₄ |

| Molecular Weight | 304.38 g/mol |

Spectroscopic Data

Due to the limited availability of public domain spectroscopic data for this compound, the following tables summarize the spectral data for the final active pharmaceutical ingredient, Latanoprost (C₂₆H₄₀O₅, MW: 432.59 g/mol ). This information is highly relevant for researchers working on the synthesis and characterization of Latanoprost and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Latanoprost

¹H-NMR (400 MHz, CDCl₃) Chemical Shifts (δ)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.33 - 7.17 | m | 5H | Aromatic protons |

| 5.45 - 5.35 | m | 2H | -CH=CH- |

| 5.00 | sept | 1H | -CH(CH₃)₂ |

| 4.15 | q | 1H | - |

| 3.95 | m | 1H | - |

| 3.68 | m | 1H | - |

| 2.86 - 2.63 | m | 2H | - |

| 2.45 | d | 1H | OH |

| 2.39 - 2.07 | m | 6H | - |

| 1.90 - 1.30 | m | 14H | - |

| 1.23 | d | 6H | -CH(CH₃)₂ |

¹³C-NMR (125 MHz, CDCl₃) Chemical Shifts (δ)

| Chemical Shift (ppm) |

| 173.46 |

| 142.09 |

| 129.44 |

| 129.34 |

| 128.33 (4C) |

| 125.73 |

| 78.62 |

| 74.48 |

| 71.23 |

| 67.60 |

| 52.67 |

| 51.75 |

| 42.46 |

| 38.97 |

| 35.72 |

| 34.01 |

| 32.06 |

| 29.53 |

| 26.56 |

| 24.88 |

| 21.76 (2C) |

Infrared (IR) Spectroscopy Data of Latanoprost

| Wavenumber (cm⁻¹) | Interpretation |

| 3394 | O-H stretching (alcohol) |

| 2978, 2932, 2860 | C-H stretching (aliphatic) |

| 1728 | C=O stretching (ester) |

| 1108 | C-O stretching |

Mass Spectrometry (MS) Data of Latanoprost

| m/z | Interpretation |

| 433.2 | [M+H]⁺ (Calculated for C₂₆H₄₁O₅: 433.2954) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The instrument used is typically a 400 or 500 MHz NMR spectrometer.

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Introduce the sample into the magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For carbon (¹³C) NMR, a larger sample quantity (20-50 mg) may be necessary. Acquire a proton-decoupled ¹³C spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

-

Instrument Setup and Data Acquisition:

-

A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups (e.g., O-H, C=O, C-O) using correlation tables to confirm the presence of these groups in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solvent should be of high purity (LC-MS grade).

-

-

Instrument Setup and Data Acquisition (Electrospray Ionization - ESI):

-

An ESI source coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight) is commonly used.

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For Latanoprost and its intermediates, positive ion mode is often suitable for detecting protonated molecules [M+H]⁺.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Compare the observed m/z with the calculated exact mass of the expected molecular formula to confirm the compound's identity. High-resolution mass spectrometry can provide mass accuracy within a few parts per million (ppm).

-

Analyze the fragmentation pattern (if tandem MS is performed) to gain further structural information.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Signaling Pathway of Latanoprost

Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, Latanoprost acid. Latanoprost acid is a selective prostaglandin F2α receptor (FP receptor) agonist.[4] The activation of FP receptors in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][3] Some studies also suggest a role for the PI3K-Akt-mTOR signaling pathway in the neuroprotective effects of Latanoprost.

References

- 1. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 2. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Discovery and Synthesis of Latanoprost Intermediates

For Researchers, Scientists, and Drug Development Professionals

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies, each with its own set of key intermediates. This technical guide provides a comprehensive overview of the historical and modern approaches to Latanoprost synthesis, with a focus on the core intermediates, detailed experimental protocols, and comparative data.

Historical Perspective: The Corey Lactone Approach

The seminal work in prostaglandin synthesis was pioneered by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990. The "Corey lactone" has historically been a pivotal intermediate in the synthesis of a wide array of prostaglandins, including Latanoprost.[1][2][3] This approach, while robust and reliable, typically involves a multi-step sequence.[4]

The classical synthesis of Latanoprost commencing from the Corey lactone diol involves a sequence of oxidation, olefination, reduction, and functional group manipulations to construct the α- and ω-side chains.

Key Intermediates in the Corey Lactone Pathway

-

Corey Lactone Diol: The chiral starting material that sets the stereochemistry of the cyclopentane (B165970) core.

-

Corey Aldehyde: Obtained by the oxidation of the primary alcohol of the Corey lactone diol.

-

Enone Intermediate: Formed via a Horner-Wadsworth-Emmons reaction between the Corey aldehyde and a suitable phosphonate (B1237965) ylide, introducing the ω-side chain.

-

15-keto-prostaglandin Intermediate: Resulting from the olefination reaction.

-

Lactol Intermediate: Formed by the reduction of the lactone functionality, which is then poised for the introduction of the α-side chain via a Wittig reaction.

Experimental Protocols: Corey Lactone Route

1. Swern Oxidation of Corey Lactone Diol [5]

To a solution of oxalyl chloride (2.5 mmol) in dichloromethane (B109758) (500 mL) and dimethyl sulfoxide (B87167) (3.5 mmol) at -72°C, a solution of Corey lactone diol (1 mmol) is slowly added. The reaction mixture is stirred for 4 hours at the same temperature. Triethylamine (100 mL) is then added, and the reaction is quenched with water. The organic layer is extracted, dried, and concentrated to yield the corresponding aldehyde, which is often used in the next step without further purification.

2. Horner-Wadsworth-Emmons Olefination [4][6][7]

Sodium hydride (1.1 mmol) is added to a solution of the appropriate phosphonate (1.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C. The mixture is stirred for 30 minutes, after which a solution of the Corey aldehyde (1 mmol) in THF is added dropwise. The reaction is stirred for several hours at room temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, dried, and purified by column chromatography.

3. Stereoselective Reduction of the 15-Keto Group [8]

The enone intermediate (1 mmol) is dissolved in THF and cooled to -25°C. A solution of (-)-B-chlorodiisopinocamphenylborane (1.2 mmol) in THF is added dropwise. The mixture is stirred for 8 hours at this temperature and then quenched with methanol. The product is worked up and purified to yield the 15(S)-alcohol.

4. Reduction of the Lactone to the Lactol [4][8]

A solution of the lactone intermediate (1 mmol) in toluene (B28343) is cooled to -78°C. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.1 mmol) is added dropwise. The reaction is stirred for 1 hour at -78°C and then quenched with methanol. After workup, the resulting lactol is typically used immediately in the subsequent Wittig reaction.

5. Wittig Reaction for the α-Chain Formation [5]

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.0 mmol) in THF, a solution of potassium tert-butoxide (4.0 mmol) in THF is added at 0°C. The resulting red ylide solution is stirred for 30 minutes, and then a solution of the lactol (1 mmol) in THF is added. The reaction is stirred for several hours at room temperature, quenched with water, and the product is extracted and purified.

6. Esterification to Latanoprost [8]

The final carboxylic acid intermediate (1 mmol) is dissolved in N,N-dimethylformamide (DMF). Cesium carbonate (1.5 mmol) and isopropyl iodide (2.0 mmol) are added, and the mixture is stirred at 40-50°C for 2-3 hours. After workup and purification, Latanoprost is obtained.

Modern Approaches: Organocatalysis and Chemoenzymatic Synthesis

In recent years, the field of organocatalysis has provided more efficient and atom-economical routes to prostaglandin analogues, including Latanoprost.[9][10][11] These methods often involve fewer steps and avoid the use of metal-based reagents.[12][13][14] Additionally, chemoenzymatic strategies have emerged as powerful tools for stereoselective transformations in Latanoprost synthesis.[6][15]

Key Intermediates in Organocatalytic Routes

-

Bicyclic Enal Intermediate: A key building block generated through an organocatalytic domino reaction of succinaldehyde (B1195056).[9][10][12][13][14] This intermediate contains the core cyclopentane ring with the requisite stereochemistry.

-

Substituted Cyclopentanone Derivatives: Formed through various organocatalyst-mediated Michael additions and aldol (B89426) reactions.[11]

Experimental Protocol: Organocatalytic Synthesis of the Bicyclic Enal Intermediate[10][11][13][14][15]

To a solution of succinaldehyde (1.0 equiv) in a suitable solvent (e.g., acetonitrile), L-proline (0.1 equiv) and a co-catalyst such as 2,5-dimethyl-1,4-hydroquinone (0.1 equiv) are added. The mixture is stirred at room temperature for an extended period (e.g., 48 hours). The reaction is then worked up, and the bicyclic enal intermediate is purified by column chromatography.

Chemoenzymatic Approach

A notable chemoenzymatic route involves the biotransformation of a 15-ketoprostaglandin intermediate using whole cells of the yeast Pichia anomala.[6] This single microorganism can catalyze the stereoselective reduction of the C=O bond and the C=C double bond, as well as the hydrolysis of an ester protecting group, in a one-pot process.[6][15]

Experimental Conditions for Chemoenzymatic Reduction [6]

The 15-ketoprostaglandin intermediate (1 g/L) is incubated with whole cells of Pichia anomala in a phosphate (B84403) buffer (0.1 mM, pH 7.0) at 28°C. The addition of a co-substrate, such as fumaric acid, can direct the reaction towards the desired saturated intermediate for Latanoprost synthesis, achieving high yield and diastereomeric excess.[6] For instance, using fumaric acid as a co-substrate resulted in an 82% yield and 97% d.e. for the desired saturated lactondiol intermediate.[6]

Quantitative Data Summary

| Synthetic Route | Key Intermediate | Number of Steps (from commercially available materials) | Overall Yield | Key Advantages | Key Disadvantages |

| Corey Lactone | Corey Lactone Diol | >15 steps | Variable, often lower due to the number of steps. | Well-established, reliable for various prostaglandins. | Lengthy, requires cryogenic temperatures and stoichiometric reagents. |

| Organocatalytic | Bicyclic Enal | 7-8 steps[9][10] | ~14% (for the bicyclic enal)[16] | Shorter, more atom-economical, avoids heavy metals. | Can have lower yields in the key organocatalytic step. |

| Organocatalyst-mediated pot-economical | Substituted Cyclopentanone | 6 pots[11] | 24%[11][17] | Highly diastereo- and enantioselective, pot-economical. | Involves multiple complex reactions in a single pot. |

| Chemoenzymatic | 15-ketoprostaglandin | Fewer chemical steps | 82% (for the key biotransformation)[6] | High stereoselectivity, mild reaction conditions. | Requires microbial culture and biotransformation expertise. |

Signaling Pathways and Experimental Workflows

Corey Lactone Synthesis Pathway

Caption: Synthetic pathway to Latanoprost via the Corey lactone intermediate.

Organocatalytic Synthesis Workflow

Caption: Workflow for Latanoprost synthesis using an organocatalytic approach.

Chemoenzymatic Transformation Logic

Caption: Logical flow of the chemoenzymatic reduction step in Latanoprost synthesis.

References

- 1. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]

- 2. Latanoprost synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. air.unimi.it [air.unimi.it]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Collection - Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate - Organic Letters - Figshare [acs.figshare.com]

- 13. openread.academy [openread.academy]

- 14. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]

- 15. A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost [air.unimi.it]

- 16. researchgate.net [researchgate.net]

- 17. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) [pubs.rsc.org]

Chemoenzymatic Synthesis of Latanoprost Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemoenzymatic strategies employed in the synthesis of key intermediates for Latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma. By leveraging the high selectivity of enzymes, these methods offer significant advantages over purely chemical routes, including milder reaction conditions, reduced environmental impact, and improved stereochemical control. This document details the enzymatic resolution of the pivotal Corey lactone, a multi-enzyme one-pot transformation for the synthesis of Latanoprost diol, and explores the potential application of transaminases for the construction of the ω-side chain.

Enzymatic Resolution of the Corey Lactone Intermediate

The synthesis of prostaglandins (B1171923) like Latanoprost requires strict stereochemical control. The Corey lactone is a fundamental chiral building block, and its efficient resolution into the desired enantiomer is a critical step. Lipase-catalyzed kinetic resolution is a widely adopted and effective method to achieve this.

Core Concept

Kinetic resolution relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. In the case of the racemic Corey lactone diol, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a commonly employed biocatalyst for this transformation due to its broad substrate specificity and high enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Acetylation of Racemic Corey Lactone Diol

This protocol describes the enantioselective acetylation of one of the enantiomers of a racemic Corey lactone diol using Novozym 435.

Materials:

-

Racemic Corey lactone diol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate (B1210297) (acyl donor)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE))

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the racemic Corey lactone diol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add Novozym 435 to the solution.

-

Add vinyl acetate to the reaction mixture to initiate the acylation.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Wash the enzyme with fresh solvent and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain a crude mixture of the acetylated Corey lactone and the unreacted Corey lactone diol.

-

Purify the mixture using silica gel column chromatography to separate the two compounds.

-

Determine the enantiomeric excess (ee%) of the unreacted alcohol and the acetylated product using chiral HPLC analysis.

Quantitative Data

The following table summarizes typical results for the lipase-catalyzed kinetic resolution of a Corey lactone intermediate.

| Enzyme | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Yield of Alcohol (%) | ee% of Alcohol | Yield of Ester (%) | ee% of Ester |

| Novozym 435 | Racemic Corey lactone diol | Vinyl acetate | THF | 24 | ~50 | >45 | >99 | >45 | >99 |

| Lipase PS | Racemic Corey lactone p-phenylbenzoate | Tributyrin | Aprotic Solvent | 48 | ~50 | >40 | >98 | >40 | >98 |

Multi-Enzyme One-Pot Synthesis of Latanoprost Diol using Pichia anomala

A significant advancement in the chemoenzymatic synthesis of Latanoprost intermediates is the use of whole-cell biocatalysts capable of performing multiple transformations in a single pot. The yeast Pichia anomala has been shown to catalyze a sequence of three key reactions: the reduction of a carbon-carbon double bond, the stereoselective reduction of a ketone, and the hydrolysis of a benzoate (B1203000) ester, to produce the crucial Latanoprost diol intermediate ("Lactondiol L").[1]

Core Concept

This one-pot biotransformation streamlines the synthesis by eliminating the need for multiple intermediate isolation and purification steps. The enzymatic machinery of Pichia anomala contains enoate reductases, carbonyl reductases, and esterases that work in concert to convert a 15-ketoprostaglandin intermediate directly to the desired diol. Furthermore, the product profile can be modulated by the choice of co-substrate, which influences the regeneration of necessary cofactors (NADH/NADPH) for the reductive steps.

Experimental Protocol: Biotransformation with Pichia anomala CBS 110

This protocol outlines the general procedure for the whole-cell biotransformation of a 15-ketoprostaglandin intermediate.

Materials:

-

Pichia anomala CBS 110 cell culture

-

15-ketoprostaglandin intermediate

-

Growth medium (e.g., M5YE)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Co-substrate (e.g., glucose, glycerol, or fumaric acid)

-

Ethyl acetate for extraction

-

Standard fermentation and extraction equipment

Procedure:

-

Yeast Cultivation: Grow Pichia anomala CBS 110 in a suitable liquid medium in a fermenter under controlled conditions (e.g., 28°C, 150 rpm agitation) for approximately 48 hours.[2]

-

Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation and wash them with phosphate buffer.

-

Biotransformation: Resuspend the harvested cells in a fresh phosphate buffer containing the desired co-substrate.

-

Add the 15-ketoprostaglandin intermediate to the cell suspension.

-

Incubate the reaction mixture with shaking at a controlled temperature. Monitor the reaction progress by sampling, extracting with ethyl acetate, and analyzing by HPLC.

-

Product Isolation: Once the reaction is complete, centrifuge the mixture to remove the yeast cells.

-

Extract the supernatant with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired Latanoprost diol.

Quantitative Data

The choice of co-substrate significantly impacts the product distribution. The following table summarizes the yields of the key intermediates for Bimatoprost (Lactondiol B) and Latanoprost (Lactondiol L) using different co-substrates with Pichia anomala.[1]

| Co-substrate | Target Product | Yield (%) | Diastereomeric Excess (d.e. %) |

| Glucose | Lactondiol B | 44-62 | 95-97 |

| Glycerol | Lactondiol B | 44-62 | 95-97 |

| Fumaric Acid | Lactondiol L | 82 | >95 |

Potential Application of Transaminases for ω-Side Chain Synthesis

The ω-side chain of Latanoprost contains a chiral secondary alcohol. While typically installed via chemical methods, the synthesis of chiral amines, which can serve as precursors to chiral alcohols, is an area where transaminases excel.

Core Concept

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a prochiral ketone or aldehyde. This provides a direct and highly enantioselective route to chiral amines. By selecting the appropriate (R)- or (S)-selective transaminase, the desired stereochemistry at the amine-bearing carbon can be achieved with high fidelity. The resulting chiral amine can then be chemically converted to the corresponding alcohol, for example, via a diazotization reaction.

Proposed Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral Amine Precursor

This protocol outlines a general procedure for the asymmetric synthesis of a chiral amine that could serve as a precursor to the Latanoprost ω-side chain.

Materials:

-

A suitable prochiral ketone precursor for the ω-side chain

-

(R)- or (S)-selective ω-transaminase (as whole cells or purified enzyme)

-

Amine donor (e.g., isopropylamine, L-alanine)

-

Pyridoxal-5'-phosphate (PLP) co-factor

-

Buffer (e.g., phosphate buffer, pH 7.5-8.5)

-

Organic co-solvent (e.g., DMSO), if required for substrate solubility

-

Standard laboratory equipment for biocatalytic reactions

Procedure:

-

Prepare a reaction mixture containing the buffer, PLP, and the amine donor.

-

Add the ω-transaminase biocatalyst to the mixture.

-

Dissolve the prochiral ketone substrate (potentially in a minimal amount of a water-miscible co-solvent like DMSO) and add it to the reaction mixture to initiate the transamination.

-

Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the conversion of the ketone and the formation of the chiral amine product by HPLC or GC.

-

To drive the reaction to completion, it may be necessary to employ strategies to remove the ketone co-product formed from the amine donor (e.g., by evaporation if acetone (B3395972) is formed from isopropylamine).

-

Once the reaction has reached completion, work up the reaction by extracting the product into an organic solvent after adjusting the pH.

-

Purify the chiral amine product by standard methods such as column chromatography or crystallization.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC.

Expected Quantitative Data

For a successful transaminase-catalyzed synthesis of a chiral amine precursor, the following data would be critical.

| Transaminase | Substrate | Amine Donor | Conversion (%) | Yield (%) | ee% |

| (R)-selective ω-TA | Prochiral ketone | Isopropylamine | >95 | >90 | >99 |

| (S)-selective ω-TA | Prochiral ketone | L-Alanine | >95 | >90 | >99 |

Diagrams

Chemoenzymatic Synthesis Pathway of Latanoprost Intermediates